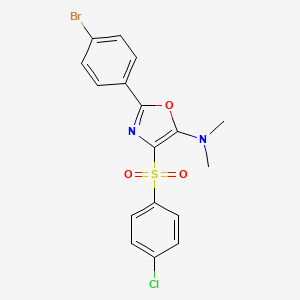

2-(4-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE is a complex organic compound that features a combination of bromine, chlorine, and sulfonyl groups attached to an oxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions The sulfonyl group is then added through a sulfonation reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to remove or modify existing functional groups.

Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a dehalogenated compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds containing oxazole moieties exhibit significant anticancer properties. The specific structure of 2-(4-bromophenyl)-4-(4-chlorobenzenesulfonyl)-N,N-dimethyl-1,3-oxazol-5-amine may enhance its efficacy against certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity. Its sulfonamide group can interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death.

- Targeted Drug Delivery : The ability to modify the compound's structure allows for the development of targeted drug delivery systems. By attaching specific ligands or nanoparticles, researchers can enhance the compound's bioavailability and specificity towards tumor cells.

Materials Science Applications

- Polymer Chemistry : The compound can serve as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its sulfonyl group can facilitate cross-linking reactions, resulting in materials with desirable characteristics for industrial applications.

- Dyes and Pigments : The chromophoric nature of the compound allows it to be explored as a dye or pigment in various applications, including textiles and plastics. Its stability under light exposure makes it an attractive candidate for long-lasting colorants.

Organic Synthesis Applications

- Reagent in Chemical Reactions : This compound can act as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions. Its electrophilic nature allows it to participate in reactions with nucleophiles, facilitating the formation of complex organic molecules.

- Synthesis of Novel Compounds : The versatility of the oxazole ring enables chemists to use this compound as a precursor for synthesizing other biologically active molecules. By modifying the side chains or substituents, researchers can create derivatives with enhanced pharmacological profiles.

Case Study 1: Anticancer Activity

In a study published by the Royal Society of Chemistry, derivatives of oxazole compounds demonstrated significant cytotoxic effects on various cancer cell lines. The specific mechanisms involved apoptosis and inhibition of cell proliferation, highlighting the potential for this compound as a lead compound for further development in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of sulfonamide derivatives revealed promising results against both Gram-positive and Gram-negative bacteria. The study suggested that modifications to the existing sulfonamide framework could enhance activity, positioning compounds like this compound as potential candidates for antibiotic development .

Mecanismo De Acción

The mechanism of action of 2-(4-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-BROMOPHENYL)-4-(4-METHYLBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE

- 2-(4-CHLOROPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE

- 2-(4-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIETHYL-1,3-OXAZOL-5-AMINE

Uniqueness

The uniqueness of 2-(4-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-N,N-DIMETHYL-1,3-OXAZOL-5-AMINE lies in its specific combination of functional groups, which can impart unique chemical and biological properties

Actividad Biológica

The compound 2-(4-bromophenyl)-4-(4-chlorobenzenesulfonyl)-N,N-dimethyl-1,3-oxazol-5-amine is a member of the oxazole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an inhibitor of specific receptors and its antimicrobial properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a bromophenyl group, a chlorobenzenesulfonyl moiety, and a dimethylated oxazole ring. The presence of halogen substituents enhances the compound's lipophilicity, which is crucial for its biological interactions.

Receptor Inhibition

Research indicates that this compound exhibits significant biological activity as an inhibitor of CCR2 and CCR9 receptors. These receptors are involved in various inflammatory processes and diseases such as asthma and multiple sclerosis. The compound's ability to inhibit these receptors suggests potential therapeutic applications in treating conditions associated with these pathways .

Antimicrobial Activity

In vitro studies have assessed the antimicrobial efficacy of related compounds within the same structural class. For instance, derivatives of the thiazole ring system have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of bacterial lipid biosynthesis or inhibition of key metabolic pathways .

Study 1: Antibacterial Efficacy

A study evaluated a series of N-substituted phenyl-2-chloroacetamides for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with halogenated substituents, similar to our target compound, exhibited significant antibacterial activity. The study highlighted that the position and nature of substituents greatly influenced antimicrobial potency .

Study 2: Molecular Docking Analysis

Molecular docking studies have been employed to predict the binding affinity of the target compound to various biological targets. Using software such as Schrodinger v11.5, researchers modeled interactions between the compound and relevant receptors, confirming its potential as a lead compound for further drug development .

Data Summary

Propiedades

IUPAC Name |

2-(4-bromophenyl)-4-(4-chlorophenyl)sulfonyl-N,N-dimethyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrClN2O3S/c1-21(2)17-16(25(22,23)14-9-7-13(19)8-10-14)20-15(24-17)11-3-5-12(18)6-4-11/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSIZCQUMSZURE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.